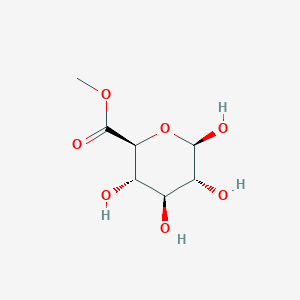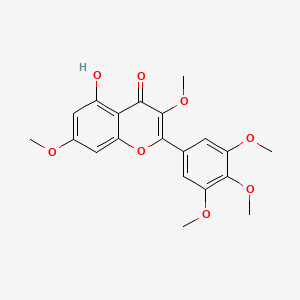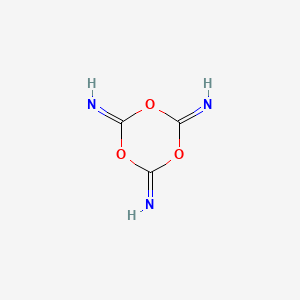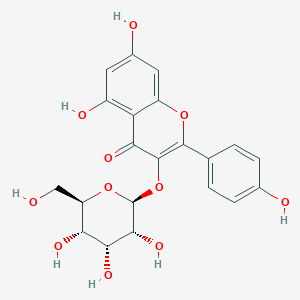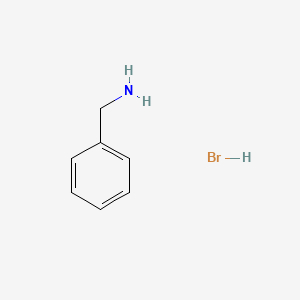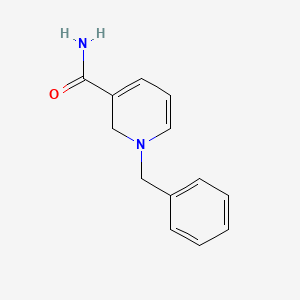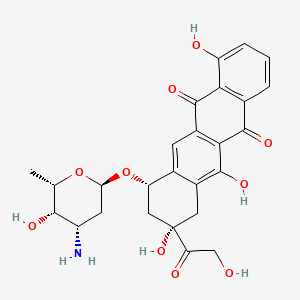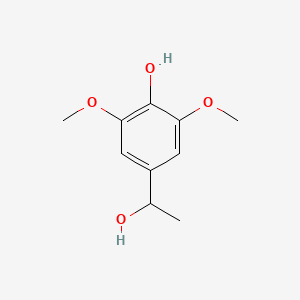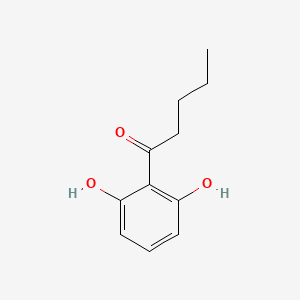
1-(2,6-Dihydroxyphenyl)-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dihydroxyphenyl)-1-pentanone is a natural product found in Pezicula and Cryptosporiopsis with data available.
Aplicaciones Científicas De Investigación
Kinetics and Atmospheric Chemistry 1-(2,6-Dihydroxyphenyl)-1-pentanone's atmospheric chemistry involves its reaction with OH radicals. Aschmann et al. (2003) investigated the gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone, an analogous compound, revealing insights into atmospheric processes involving hydroxycarbonyls like this compound (Aschmann, Arey, & Atkinson, 2003).
Chemical Synthesis and Characterization The synthesis and characterization of compounds structurally similar to this compound have been explored. For instance, Guo Juan (2007) described the synthesis of 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone, providing a foundation for the synthesis of related compounds (Guo Juan, 2007).
Role in Maillard Reaction The Maillard reaction, critical in food science, involves compounds like this compound. Cerny and Guntz-Dubini (2008) identified 5-hydroxy-3-mercapto-2-pentanone in the Maillard reaction, highlighting the significance of such compounds in aroma generation (Cerny & Guntz-Dubini, 2008).
Potential in Pharmaceutical Research this compound analogs have been investigated for their pharmaceutical potential. For example, Kubohara (1999) examined the anti-leukemic properties of DIF-1, a compound with a pentanone group, in human leukemia cells (Kubohara, 1999).
Polymorphism and Crystallography The study of polymorphism in compounds related to this compound offers insights into their physical properties. Lopes et al. (2017) identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, contributing to the understanding of the physical chemistry of such compounds (Lopes, Bernardes, Piedade, Diogo, & da Piedade, 2017).
Insect Hydrocarbon Research The synthesis of compounds like this compound is relevant in entomological studies. Sonnet (1976) developed methods for synthesizing 1,5-dimethylalkanes, employing 5-hydroxy-2-pentanone as a starting material, which is relevant for studying insect hydrocarbons (Sonnet, 1976).
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2,6-dihydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-3-5-8(12)11-9(13)6-4-7-10(11)14/h4,6-7,13-14H,2-3,5H2,1H3 |
Clave InChI |
QHIOHWHBWRAHKM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C=CC=C1O)O |
SMILES canónico |
CCCCC(=O)C1=C(C=CC=C1O)O |
Sinónimos |
1-(2,6-dihydroxyphenyl)pentan-1-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






